Scammonin viii

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

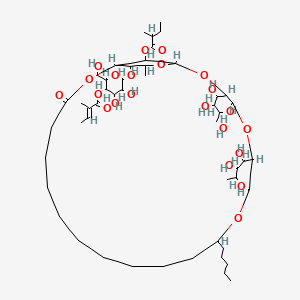

Scammonin viii is a resin glycoside from Convolvulus scammonia . It’s one of the minor ether-soluble resin glycosides reported from the roots of Convolvulus scammonia .

Synthesis Analysis

Scammonin VIII is a linear tetrasaccharide of jalapinolic acid with two glucoses, one rhamnose, and one quinovose . It was isolated from Convolvulus scammonia .Molecular Structure Analysis

The exact mass of Scammonin viii is 1,036.55 and its molecular weight is 1,037.200 . The elemental analysis shows that it contains Carbon (57.90%), Hydrogen (8.16%), and Oxygen (33.94%) .Chemical Reactions Analysis

Scammonin is inert by itself, until it combines with bile in the small intestine and forms a strong purgative complex . This complex stimulates liver and intestinal glands secretion .Aplicaciones Científicas De Investigación

Chemical Composition and Isolation

Scammonin VIII, along with Scammonin VII, is a minor ether-soluble resin glycoside isolated from Radix Scammoniae, the roots of Convolvulus scammonia. These compounds are notable for their macrocyclic ester structures and include glycosidic acids like scammonic acid B. Their isolation contributes to the understanding of the complex chemistry of resin glycosides found in Convolvulus scammonia (Noda, Kogetsu, Kawasaki, & Miyahara, 1992).

Relation to Other Resin Glycosides

Investigation into similar compounds has led to the discovery of orizabins V-VIII, tetrasaccharide glycolipids from the Mexican scammony root (Ipomoea orizabensis). These compounds, including known scammonins, exhibited weak cytotoxicity toward human oral epidermoid carcinoma, indicating potential therapeutic applications (Hernández-Carlos, Bye, & Pereda-Miranda, 1999).

Biological Activity

In a related study on resin glycosides from Ipomoea tyrianthina, compounds like tyrianthin 6, scammonin 1, and scammonin 2 showed potential biological activities, including antidepressant activity and protective effects against seizures. Scammonin 2 also demonstrated relaxant effects on spontaneous contractions in the rat ileum. These findings suggest a broader scope of biological activities for scammonin-related compounds (Mirón-López et al., 2007).

Antimicrobial Potential

A study on oligosaccharides from medicinal Mexican morning glory species, including scammonins, revealed their antibacterial properties and potential as inhibitors of multidrug resistance in Staphylococcus aureus. This highlights the antimicrobial potential of these complex macrocyclic lactones (Pereda-Miranda, Kaatz, & Gibbons, 2006).

Safety And Hazards

Upon consumption, the resin is inert until it has passed from the stomach into the duodenum, where it meets the bile. A chemical reaction occurs between it and taurocholate and glycocholate in the bile, whereby it is converted into a powerful purgative which in high doses becomes a violent gastrointestinal irritant .

Propiedades

IUPAC Name |

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAAFPJNNNHRBG-YCPBAFNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scammonin viii | |

CAS RN |

145042-06-4 |

Source

|

| Record name | Scammonin viii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)

![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)

![2-[(4S)-3-oxo-8-[3-(pyridin-2-ylamino)propoxy]-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid](/img/structure/B1680821.png)

![2-(3,5-Dimethylphenoxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1680826.png)